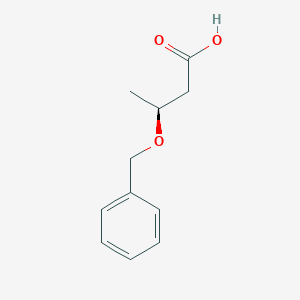

(S)-3-(Benzyloxy)butanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

182970-04-3 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3S)-3-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

RVRIZGVVPBNJCQ-VIFPVBQESA-N |

SMILES |

CC(CC(=O)O)OCC1=CC=CC=C1 |

Isomeric SMILES |

C[C@@H](CC(=O)O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC(=O)O)OCC1=CC=CC=C1 |

Synonyms |

(S)-3-(BENZYLOXY)BUTANOIC ACID |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Benzyloxy Butanoic Acid and Analogous Chiral Butanoic Acids

Strategies for Stereoselective Synthesis

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This approach is highly efficient and is a cornerstone of modern synthetic chemistry.

A primary route to chiral 3-hydroxybutanoic acid derivatives, which are direct precursors to (S)-3-(Benzyloxy)butanoic acid, is the asymmetric hydrogenation of β-keto esters. This reaction is a powerful method for preparing enantiomerically enriched secondary alcohols. nih.gov Chiral ruthenium(II) complexes, such as those developed by Noyori and Ikariya, are particularly effective for this transformation. nih.govsemanticscholar.org For instance, complexes like RuCl(p-cymene)[(S,S)-Ts-DPEN] can catalyze the transfer hydrogenation of β-keto esters with high enantioselectivity using formic acid–triethylamine mixtures as a hydrogen source. nih.gov

Another notable method involves the use of nickel powders modified with a chiral agent. For example, nickel powder modified with (R,R)-tartaric acid has been used for the enantioselective hydrogenation of alkyl acetoacetates to produce alkyl (R)- and (S)-3-hydroxybutyrates. chemicalbook.com The reaction is typically carried out in an autoclave under high hydrogen pressure and elevated temperature. chemicalbook.com The enantioselectivity of these reactions is highly dependent on the catalyst system, substrate, and reaction conditions.

Table 1: Performance of Chiral Catalysts in Enantioselective Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | α-Methoxyimino-β-hydroxy esters | Up to >99% | High | nih.gov |

| (R,R)-tartaric acid modified Nickel | Alkyl acetoacetate | Alkyl (R)-3-hydroxybutyrate | 93% | Not specified | chemicalbook.com |

Other Metal-Catalyzed Asymmetric Reactions

Beyond hydrogenation, a variety of other metal-catalyzed reactions have been developed for the asymmetric synthesis of chiral building blocks. Chiral vanadyl methoxide complexes, for example, have been used to catalyze the asymmetric 1,2-oxytrifluoromethylation of styrenes, producing chiral products with high enantiomeric excess. mdpi.comnih.gov While not a direct synthesis of butanoic acid, this demonstrates the utility of chiral metal complexes in creating stereocenters.

Synergistic catalysis using multiple metal complexes has also emerged as a powerful strategy. For instance, a hybrid system of Palladium (Pd) and Ruthenium (Ru) complexes can catalyze the asymmetric dehydrative allylation of β-keto esters under nearly neutral conditions, preventing the racemization of the product and achieving high diastereo- and enantioselectivity. researchgate.net Similarly, chiral N,N′-dioxide complexes with late transition metals have been employed in highly efficient asymmetric nih.govchemicalbook.com- and nih.govnih.gov-O-to-C sigmatropic rearrangements to produce optically active chromane derivatives. researchgate.net These advanced catalytic systems highlight the diverse possibilities for creating complex chiral molecules with precise stereochemical control.

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. These natural compounds, such as amino acids and carbohydrates, possess inherent chirality that can be transferred through a series of chemical transformations to the target molecule.

L-serine is an inexpensive and readily available amino acid that serves as a versatile chiral building block. Its structure contains a primary alcohol, a carboxylic acid, and a primary amine, all attached to a chiral center, making it an ideal starting point for a variety of chiral molecules. For example, a synthetic method for (S)-3-morpholinyl carboxylic acid begins with L-serine, which is first converted to its tert-butyl ester. google.com Subsequent reactions, including N-chloroacetylation, cyclization, and reduction, yield the target molecule while retaining the stereochemistry of the original L-serine. google.com The cyclization of N-benzyloxycarbonyl-L-serine under Mitsunobu conditions to form a β-lactone also proceeds via activation of the hydroxyl group, with inversion of configuration at the C-3 position, demonstrating another route to manipulate the chiral center of serine. researchgate.net

(R)-Glyceraldehyde acetonide is a valuable chiral substrate used extensively in the enantioselective synthesis of natural products. It is commonly prepared from D-mannitol. A newer synthetic route involves the asymmetric dihydroxylation of allyl 4-methoxybenzoate using a (DHQ)₂PHAL, K₂OsO₄·2H₂O catalyst system, which produces the desired intermediate with high yield and enantiomeric excess (98% ee). This intermediate is then converted to (R)-glyceraldehyde acetonide through acetonide protection, ester cleavage, and oxidation. The versatility of glyceraldehyde acetonide as a chiral building block makes it a key starting material for the stereocontrolled synthesis of complex molecules.

Synthesis from L-Ethyl Lactate

The synthesis of chiral β-hydroxy acids and their derivatives, such as this compound, frequently utilizes the chiral pool, where readily available, enantiopure natural products serve as starting materials. L-Ethyl lactate, the ethyl ester of L-(S)-lactic acid, is an inexpensive and abundant chiral building block for this purpose. wikipedia.org A common strategy involves a sequence of protection, reduction, and carbon chain elongation.

A representative synthetic pathway begins with the protection of the secondary alcohol in (S)-ethyl lactate. This is crucial to prevent unwanted side reactions in subsequent steps. A bulky silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is often employed for this purpose. The reaction of (S)-ethyl lactate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole yields (S)-Ethyl 2-(t-Butyldimethylsilyloxy)propanoate. orgsyn.org

With the hydroxyl group protected, the ester functionality is selectively reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a standard reagent for this transformation, typically carried out at low temperatures (-78 °C) to prevent over-reduction to the primary alcohol. This step affords the key intermediate, (S)-2-((tert-Butyldimethylsilyl)oxy)propanal.

The final carbon atom required for the butanoic acid backbone is then introduced through a carbon-carbon bond-forming reaction. A Wittig reaction with an appropriate ylide, such as methoxymethylenetriphenylphosphorane, followed by hydrolysis of the resulting enol ether, would extend the chain by one carbon. Alternatively, addition of a cyanide source followed by hydrolysis can achieve the same outcome.

The sequence concludes with the deprotection of the silyl ether and protection of the hydroxyl group as a benzyl (B1604629) ether, followed by oxidation of the terminal functional group to a carboxylic acid to yield the final product.

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Protection of Hydroxyl Group | (S)-Ethyl lactate, TBDMSCl, Imidazole, DMF | (S)-Ethyl 2-(tert-Butyldimethylsilyloxy)propanoate |

| 2 | Reduction of Ester | DIBAL-H, Hexanes, -78 °C | (S)-2-((tert-Butyldimethylsilyl)oxy)propanal |

| 3 | Chain Elongation (e.g., Wittig) | Ph₃P=CH₂, THF | (S)-3-(tert-Butyldimethylsilyloxy)but-1-ene |

| 4 | Hydroboration-Oxidation | BH₃·THF then H₂O₂, NaOH | (S)-3-(tert-Butyldimethylsilyloxy)butan-1-ol |

| 5 | Benzyl Ether Formation & Deprotection | NaH, BnBr; then TBAF | (S)-3-(Benzyloxy)butan-1-ol |

| 6 | Oxidation to Carboxylic Acid | PCC or Jones Oxidation | This compound |

Applications of Garner's Aldehyde

Garner's aldehyde, (R)- or (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a versatile and configurationally stable chiral building block derived from the amino acid serine. d-nb.infodrugfuture.com While it is most frequently used in the synthesis of amino alcohols, amino sugars, and other nitrogen-containing compounds, its utility can be extended to the synthesis of chiral butanoic acid precursors through strategic chain elongation and functional group manipulation. drugfuture.combeilstein-journals.org

The primary application of Garner's aldehyde in this context is as an electrophile in nucleophilic addition reactions. beilstein-journals.org The addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the aldehyde carbonyl group allows for the introduction of a new carbon-carbon bond, elongating the chain and simultaneously creating a new stereocenter. The stereochemical outcome of this addition is often highly predictable.

The high diastereoselectivity observed in these reactions is typically rationalized by the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl from the sterically least hindered face. beilstein-journals.org This generally leads to a strong preference for the anti-isomer as the major product. beilstein-journals.org For example, the addition of methylmagnesium bromide to (S)-Garner's aldehyde would predominantly yield the (3R,4S)-alcohol, which contains the core stereochemistry required for derivatives of (S)-3-hydroxybutanoic acid.

| Nucleophile | Reagent | Major Diastereomer | Reference |

| Alkynyl | Lithiated Alkyne | anti | beilstein-journals.org |

| Propargyl | Propargyl-CuI | syn | beilstein-journals.org |

| TMS-ethynyl | TMS-ethyne-CuI | syn | beilstein-journals.org |

Following the chain elongation, the resulting secondary alcohol can be protected, for instance as a benzyl ether. The oxazolidine ring, having served its purpose in directing the stereochemistry, can then be cleaved. This is typically achieved through acidic hydrolysis, which unmasks the amine and the primary alcohol. The amino group can then be removed through diazotization followed by reduction, and the primary alcohol can be oxidized to a carboxylic acid to afford the desired chiral butanoic acid derivative.

Diastereoselective Synthesis

Strategies Involving Chiral Auxiliaries

A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction before being cleaved, yielding an enantiomerically enriched product. This methodology is widely applied to the synthesis of chiral butanoic acids.

Evans' oxazolidinone auxiliaries are among the most successful and widely used for this purpose. wikipedia.org An N-acylated oxazolidinone, derived from a readily available amino alcohol, can be enolized and subsequently reacted with an electrophile, such as an alkyl halide. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face, resulting in a highly diastereoselective alkylation. wikipedia.org

Another prominent example is the use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries. nih.govharvard.edu Amides formed from these auxiliaries and a carboxylic acid can be deprotonated to form a stable chelated enolate. Subsequent alkylation occurs with high diastereoselectivity. harvard.edu A key advantage of this method is the often crystalline nature of the products, which can allow for easy purification and enhancement of diastereomeric purity. nih.gov After the alkylation step, the auxiliary can be removed by hydrolysis to yield the enantiomerically enriched carboxylic acid. nih.gov

| Chiral Auxiliary | Substrate | Reaction Type | Key Features |

| Evans' Oxazolidinone | N-Acyl Oxazolidinone | Alkylation, Aldol | Predictable stereocontrol, versatile for various C-C bond formations. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | N-Acyl Amide | Alkylation | High diastereoselectivity, crystalline products, auxiliary easily cleaved. nih.govharvard.edu |

| Camphorsultam | N-Acyl Sultam | Alkylation, Diels-Alder | Robust and crystalline, provides high stereochemical induction. |

| tert-Butanesulfinamide (Ellman's Auxiliary) | N-Sulfinylimine | Addition of Nucleophiles | Effective for the synthesis of chiral amines, which can be precursors to other functional groups. osi.lv |

Control of Stereochemistry during Chain Elongation

Achieving stereocontrol during the carbon-carbon bond-forming reactions that elongate a molecular chain is fundamental to asymmetric synthesis. When constructing chiral butanoic acids, this control is often exerted during the addition of a two-carbon unit (or its synthetic equivalent) to a chiral two-carbon electrophile.

As discussed in the context of Garner's aldehyde (Section 2.1.2.4), the addition of organometallic nucleophiles to chiral aldehydes is a key chain-elongation step where stereochemistry is defined. The inherent facial bias of the chiral aldehyde, often explained by models like Felkin-Anh or Cram-chelation, dictates the stereochemistry of the newly formed hydroxyl group. For non-chelation controlled additions, the nucleophile attacks from the side opposite the largest substituent, leading to the anti product. beilstein-journals.org

The diastereoselectivity of these additions can be significantly influenced by the choice of nucleophile and reaction conditions. For instance, in the addition of alkynyl groups to Garner's aldehyde, lithium acetylides typically give high anti-selectivity. However, changing the metal to a copper acetylide can reverse this selectivity, favoring the syn-adduct. beilstein-journals.org The addition of additives like hexamethylphosphoramide (HMPA) has also been shown to enhance the diastereomeric ratio in certain cases. beilstein-journals.org

Aldol reactions represent another critical method for controlled chain elongation. The reaction of a chiral aldehyde with an enolate can generate two new stereocenters. The use of chiral auxiliaries, such as Evans' oxazolidinones on the enolate component, allows for excellent control over the relative and absolute stereochemistry of the aldol adduct. wikipedia.org The geometry of the enolate (Z vs. E), dictated by the enolization conditions, is crucial in determining the outcome, with Z-enolates typically leading to syn-aldol products via a Zimmerman-Traxler transition state. wikipedia.org

Enantioselective Transformation Reactions

Asymmetric Michael Addition Reactions and Stereocontrol

The asymmetric Michael addition, or conjugate addition, is a powerful and atom-economical method for forming carbon-carbon bonds and setting stereocenters. buchler-gmbh.commedcraveonline.com This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). buchler-gmbh.com In the context of synthesizing this compound, this could involve the addition of a methyl-containing nucleophile to an acrylate derivative bearing a benzyloxy-equivalent group at the γ-position, or more commonly, the addition of a nucleophile to a crotonate ester.

Stereocontrol is achieved by using a chiral catalyst that transiently interacts with the donor or acceptor to create a chiral environment, favoring the formation of one enantiomer over the other. Organocatalysis has emerged as a particularly effective strategy for these transformations. Chiral amines, such as those derived from proline or cinchona alkaloids, can catalyze the reaction between aldehydes or ketones and acceptors like nitroalkenes or enones with high enantioselectivity. buchler-gmbh.com The mechanism often involves the formation of a transient enamine or iminium ion, which provides the stereochemical control.

Chiral ionic liquids have also been employed as both the solvent and the chiral inducing agent in asymmetric Michael additions. nih.gov Furthermore, chiral phase-transfer catalysts and metal complexes can be used to control the stereochemical outcome. The success of the reaction depends on a careful selection of the catalyst, Michael donor, Michael acceptor, and reaction conditions.

| Michael Acceptor | Michael Donor | Catalyst Type | Key Features |

| α,β-Unsaturated Ketones | Dialkyl Malonates | Chiral Phase-Transfer Catalyst | Forms a new C-C bond and a stereocenter with high enantiomeric excess. |

| Nitroalkenes | Aldehydes/Ketones | Proline-derived Organocatalyst | Enamine mechanism provides excellent stereocontrol. nih.gov |

| α,β-Unsaturated Esters | Grignard Reagents | Chiral Copper Complex | Catalytic asymmetric conjugate addition (CACA) is a robust method for C-C bond formation. |

| Chalcones | Ketones | Cinchona Alkaloid-derived Thioureas | Bifunctional catalysts activate both nucleophile and electrophile via hydrogen bonding. buchler-gmbh.com |

Sharpless Asymmetric Dihydroxylation in Butanoic Acid Derivatization

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.orgencyclopedia.pub The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.org

The enantioselectivity of the reaction is controlled by the choice of the chiral ligand. Two commonly used ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD). These are often part of commercially available reagent mixtures known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), which simplifies the experimental procedure. organic-chemistry.orgwikipedia.org The mnemonic for predicting the stereochemical outcome is that for a generic alkene drawn in a specific orientation, AD-mix-β adds the hydroxyl groups to the top (β) face, while AD-mix-α adds them to the bottom (α) face. harvard.edu

In the context of synthesizing chiral butanoic acid derivatives, the SAD reaction is typically applied to an unsaturated precursor, such as an ester of crotonic acid or a related butenoic acid derivative. For instance, the dihydroxylation of an alkene precursor can yield a chiral diol, which can then be further manipulated to produce the target butanoic acid scaffold. The reaction is highly site-selective, generally reacting with the most electron-rich double bond in a polyunsaturated substrate. wikipedia.org The reaction mechanism is thought to proceed via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to release the diol. organic-chemistry.orgwikipedia.org

| Reagent | Role | Common Examples | Stereochemical Preference |

|---|---|---|---|

| Osmium Tetroxide (OsO₄) | Catalyst | OsO₄ | N/A |

| Chiral Ligand | Induces enantioselectivity | (DHQ)₂PHAL, (DHQD)₂PHAL | (DHQ)₂PHAL (in AD-mix-α) typically delivers diol from the α-face. (DHQD)₂PHAL (in AD-mix-β) typically delivers diol from the β-face. |

| Co-oxidant | Regenerates the Os(VIII) catalyst | K₃Fe(CN)₆, N-Methylmorpholine N-oxide (NMO) | N/A |

| Additive | Accelerates hydrolysis of the osmate ester | Methanesulfonamide (CH₃SO₂NH₂) | N/A |

Trifluoromethylation Strategies for Butanoic Acid Scaffolds

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Consequently, various methods for the trifluoromethylation of organic scaffolds, including butanoic acid derivatives, have been developed. These strategies often involve the use of electrophilic trifluoromethylating reagents that can react with nucleophiles or participate in radical processes. nih.gov

Recent advances have focused on the development of bench-stable, electrophilic "CF₃⁺" sources. nih.gov Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagents. nih.gov These reagents can trifluoromethylate a wide range of nucleophiles, including enolates derived from butanoic acid esters. The reaction of a metal enolate of a protected 3-hydroxybutanoic acid derivative with an electrophilic trifluoromethylating agent could provide a route to trifluoromethylated butanoic acid scaffolds.

Furthermore, trifluoromethylation can be achieved through radical pathways. nih.gov The electrophilic reagents, under certain conditions (e.g., photoredox catalysis), can generate a trifluoromethyl radical (•CF₃), which can then add to unsaturated C-C bonds. nih.govmdpi.com This approach could be applied to butenoic acid precursors to install the CF₃ group. For example, the radical addition of CF₃ to an α,β-unsaturated ester, followed by reduction, would yield a trifluoromethylated butanoic acid derivative. Asymmetric variants of these reactions are also an area of active research, often employing chiral ligands to control the stereochemistry of the newly formed stereocenter. nih.govmdpi.com

| Reagent Class | Specific Example | Typical Substrates |

|---|---|---|

| Hypervalent Iodine Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent) | Enolates, Alkenes, Alkynes, Heteroatoms |

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) | Enolates, Silyl Enol Ethers, Aromatic compounds |

| Sulfoximine Reagents | Trifluoromethylsulfoximine salts (Shibata's Reagents) | Various nucleophiles |

Protecting Group Chemistry in Multi-Step Syntheses

Role of the Benzyloxy Group as an Ether Protecting Group

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. wiley.com The benzyloxy group, often referred to as a benzyl (Bn) ether, is a widely used protecting group for hydroxyl functionalities due to its robust nature and versatile cleavage conditions. organic-chemistry.orgresearchgate.net It is stable to a wide array of non-reductive conditions, including acidic and basic hydrolysis, oxidation, and many organometallic reagents. uwindsor.ca

The benzyloxy group in this compound serves to protect the hydroxyl group at the C-3 position. This protection allows for chemical transformations to be performed on the carboxylic acid moiety without affecting the chiral alcohol center. Benzyl ethers are typically introduced via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH). organic-chemistry.org For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org

The primary method for deprotecting a benzyl ether is catalytic hydrogenolysis. highfine.com This reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, which cleaves the C-O bond of the ether to release the free alcohol and toluene (B28343). jk-sci.com This deprotection method is notably mild and neutral. Alternative deprotection methods include the use of strong Lewis acids or dissolving metal reductions, although these are often harsher. uwindsor.cahighfine.comorganic-chemistry.org

Integration of Other Amino and Carboxyl Protecting Groups (e.g., Boc, Cbz) in Related Scaffold Syntheses

When synthesizing more complex molecules based on the butanoic acid scaffold, particularly those containing amino groups (e.g., aminobutanoic acids), additional protecting groups are required. The choice of protecting groups is dictated by the need for "orthogonal protection," where each group can be removed under specific conditions without affecting the others. masterorganicchemistry.com

Two of the most common amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comrsc.org

Boc Group : The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org It is highly stable under basic and hydrogenolytic conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com This makes it orthogonal to the benzyl ether protecting group.

Cbz Group : The Cbz group is introduced using benzyl chloroformate (CbzCl). organic-chemistry.org Like the benzyl ether, the Cbz group is stable to acidic and basic conditions but is removed by catalytic hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org Therefore, a key consideration in synthesis design is that the deprotection of a Cbz group and a benzyl ether will occur simultaneously under hydrogenolysis conditions.

This orthogonality allows for selective deprotection at different stages of a synthesis. For example, a molecule containing a Boc-protected amine, a benzyl-protected alcohol, and a methyl ester could have the Boc group removed with acid, the ester hydrolyzed with base, and the benzyl ether cleaved by hydrogenolysis, all independently. masterorganicchemistry.comthieme-connect.com

Selective Deprotection Strategies

Selective deprotection is a cornerstone of complex molecule synthesis, enabling the sequential unmasking and reaction of different functional groups. thieme-connect.com The ability to remove one protecting group in the presence of others is crucial for the success of a synthetic route. thieme-connect.com

As discussed, the orthogonality of the Boc and benzyl groups is a classic example. A Boc-protected amine can be deprotected with trifluoroacetic acid, leaving a benzyl ether intact. masterorganicchemistry.com Conversely, a benzyl ether can be cleaved by hydrogenolysis (Pd/C, H₂) while a Boc group remains unaffected.

However, when multiple groups are sensitive to the same conditions, selectivity can be challenging. For instance, both Cbz and benzyl ether groups are cleaved by hydrogenolysis. jk-sci.commasterorganicchemistry.com In such cases, alternative deprotection methods may be required. For example, certain Lewis acids like BCl₃·SMe₂ have been shown to selectively cleave benzyl ethers under mild conditions while tolerating other functional groups. organic-chemistry.org Similarly, specific reagents have been developed for the selective deprotection of Cbz groups in the presence of other reducible functionalities. thieme-connect.com The choice of solvent and catalyst can also influence selectivity in hydrogenolysis reactions. organic-chemistry.org

| Protecting Group | Abbreviation | Protected Group | Common Deprotection Reagents | Stability |

|---|---|---|---|---|

| Benzyloxy (Benzyl ether) | Bn | Alcohol (-OH) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and many redox agents. |

| tert-Butoxycarbonyl | Boc | Amine (-NH₂) | Trifluoroacetic Acid (TFA), HCl | Stable to base and hydrogenolysis. |

| Benzyloxycarbonyl | Cbz, Z | Amine (-NH₂) | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and base. |

Process Optimization for Yield and Enantiomeric Purity

The successful synthesis of a chiral compound like this compound depends not only on the synthetic route but also on the optimization of reaction conditions to maximize both chemical yield and enantiomeric purity (often expressed as enantiomeric excess, ee).

Strategies to improve yield often involve fine-tuning parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents. For enantiomeric purity, the focus is on enhancing the stereoselectivity of the key chiral-introducing step. In asymmetric reactions, factors like the choice of chiral catalyst or auxiliary, catalyst loading, and the presence of additives can have a dramatic impact on the enantiomeric excess of the product. nih.gov

For chiral compounds produced as a racemic or non-enantiopure mixture, separation techniques are critical. Chiral chromatography, particularly simulated moving bed (SMB) chromatography, is a powerful industrial-scale method for separating enantiomers. acs.orgethz.ch Process optimization in this context involves selecting the appropriate chiral stationary phase and mobile phase to achieve baseline separation of the enantiomers. acs.org

Furthermore, an elegant strategy to maximize the yield of the desired enantiomer beyond the theoretical 50% from a racemic mixture involves coupling the separation process with racemization. acs.orgacs.org In this integrated approach, the undesired enantiomer, once separated, is subjected to conditions that convert it back into the racemic mixture. This racemate is then fed back into the separation process, effectively recycling the undesired isomer and theoretically allowing for a quantitative conversion to the desired enantiomer over time. acs.orgacs.org Biocatalysis, using enzymes like transaminases, also offers highly selective routes to chiral compounds, often with near-perfect enantioselectivity (>99% ee) and high yields under mild, environmentally benign conditions. nih.gov

High-Yielding Synthetic Pathways

The synthesis of the chiral core of this compound, namely the (S)-3-hydroxybutanoate structure, is accomplished through several efficient methods. These include biochemical transformations, asymmetric hydrogenation, and enzymatic resolutions.

Asymmetric Hydrogenation: Chemical methods involving asymmetric catalysis provide a powerful alternative to biocatalysis. The enantioselective hydrogenation of β-keto esters, such as methyl acetoacetate or ethyl acetoacetate, using chiral ruthenium-based catalysts is a highly effective route. Catalysts like those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand can produce either the (R) or (S) enantiomer of the corresponding 3-hydroxybutanoate in high chemical and optical yields, depending on the chirality of the catalyst used. orgsyn.orgorgsyn.org For example, hydrogenation of methyl acetoacetate with a Raney nickel catalyst modified with tartaric acid has been shown to produce methyl 3-hydroxybutanoate with an enantiomeric excess of 83–88%. orgsyn.org Similarly, chiral ruthenium complex catalysts are used for the hydrogenation of 3-oxobutanoic acid esters to obtain (R)-3-hydroxybutyrate esters with high ee values. google.com

Enzymatic and Chemical Resolution: Kinetic resolution of racemic mixtures is another viable strategy. This approach often utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopurified substrate or the selectively formed product. For instance, the lipase Candida antarctica lipase B (CAL-B) can be used in the enantioselective hydrolysis of racemic β-butyrolactone. nih.govmdpi.comgoogle.com This process yields (R)-β-butyrolactone and (S)-3-hydroxybutanoic acid, which can then be separated. nih.gov

Once the chiral precursor, such as ethyl (S)-3-hydroxybutanoate, is obtained, the synthesis of this compound is completed through two main steps:

Protection of the Hydroxyl Group: The free hydroxyl group is converted to a benzyl ether. This is typically achieved by deprotonating the alcohol with a base (e.g., sodium hydride) and then reacting it with a benzyl halide (e.g., benzyl bromide).

Hydrolysis of the Ester: The ester group is saponified, usually by treatment with an aqueous base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the final carboxylic acid.

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Microbial Reduction | Ethyl acetoacetate | Baker's Yeast (S. cerevisiae) | (S)-Ethyl 3-hydroxybutanoate | 85-97% | 59-76% | orgsyn.orgresearchgate.net |

| Asymmetric Hydrogenation | Methyl acetoacetate | Ru-BINAP Catalyst | (R)- or (S)-Methyl 3-hydroxybutanoate | >95% | High | orgsyn.org |

| Enzymatic Resolution | Racemic β-butyrolactone | Candida antarctica lipase B (CAL-B) | (S)-3-Hydroxybutanoic acid | >99% (for remaining R-lactone) | High | mdpi.com |

Methods for Enantiomeric Excess Determination and Enhancement

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of a chiral substance. wikipedia.org Accurate determination and methods for enhancement are critical.

Methods for Enantiomeric Excess Determination: Several analytical techniques are employed to determine the ee of chiral butanoic acids and their derivatives.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and accurate methods for separating and quantifying enantiomers. scispace.com For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX, have shown excellent performance in separating enantiomers. chiraltech.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine ee by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. acs.org Alternatively, a chiral shift reagent can be used to induce different chemical shifts for the enantiomers in the NMR spectrum. For example, an assembly of (R)-1,1′-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid can be used to determine the ee of primary amines by observing the ratio of the diastereomers formed via NMR. acs.org

Optical Methods: Chiroptical methods like circular dichroism (CD) spectroscopy offer a rapid alternative to chromatography, which is particularly useful for high-throughput screening. nih.govrsc.orgbohrium.com In some applications, an achiral host molecule is used, which upon binding to the chiral guest (the carboxylic acid), forms a complex that exhibits a characteristic CD signal. scispace.comnih.gov The sign and magnitude of this signal can be correlated to the absolute configuration and enantiomeric excess of the analyte. scispace.com Statistical methods like linear discriminant analysis (LDA) can be applied to the spectral data to improve accuracy. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy and reliability for a wide range of compounds. | Can be time-consuming, requires specialized columns. scispace.comacs.org |

| NMR Spectroscopy | Use of chiral derivatizing agents or shift reagents to create diastereomeric species with distinct NMR signals. | Provides structural information; does not require optical activity. | May require derivatization; sensitivity can be an issue. acs.org |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Very fast, suitable for high-throughput screening. nih.gov | Requires a chromophore near the stereocenter; may require host-guest complexation. scispace.com |

Methods for Enantiomeric Excess Enhancement: When an asymmetric synthesis yields a product with an insufficient ee, a subsequent enhancement or "upgrade" step is necessary. acs.org

Crystallization: Crystallization is a powerful technique for separating enantiomers and enhancing ee. acs.org If the racemic mixture forms a conglomerate (a physical mixture of separate crystals of each enantiomer), techniques like preferential crystallization can be used. In this process, a supersaturated solution of the scalemic mixture is seeded with crystals of the desired enantiomer, causing it to crystallize out selectively.

Dynamic Kinetic Resolution (DKR) and Related Processes: In cases where the enantiomers can interconvert (racemize) under certain conditions, dynamic processes can be used to convert the entire mixture into a single enantiomer. Viedma ripening is one such solid-state deracemization method where continuous grinding of a crystalline suspension of a conglomerate can lead to a single solid chirality. nih.gov This interplay between racemization in the solution phase and crystallization can lead to significant amplification of the enantiomeric excess in the solid phase. nih.gov

Kinetic Resolution: As mentioned in synthesis, kinetic resolution can also be used as an enhancement technique. By allowing a chiral reagent or catalyst to selectively react with the undesired enantiomer in a scalemic mixture, the unreacted substrate becomes further enriched in the desired enantiomer. google.com

Chemical Reactivity and Derivatization Pathways

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations to form esters, amides, and alcohols.

Esterification is a fundamental reaction of carboxylic acids, converting them into esters, which are often used as protecting groups or are key intermediates in synthesis.

The most classic method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis. quora.comyoutube.com This equilibrium-driven process typically requires a dehydrating agent or removal of water to achieve high yields. quora.com For (S)-3-(Benzyloxy)butanoic acid, reaction with an alcohol (R-OH) in the presence of a catalyst like sulfuric acid produces the corresponding ester and water. quora.com

Alternative methods are employed, particularly when substrates are sensitive to strong acids. One strategy involves the in situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid using 1-hydroxybenzotriazole (B26582) (HOBt) and a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). researchgate.net These intermediates readily react with alcohols, including sterically hindered ones like tert-butyl alcohol, to form the desired ester. researchgate.net Lewis acids, such as Bismuth(III) triflate (Bi(OTf)3), have also been studied as effective catalysts for esterification reactions under milder conditions. rug.nl

Transesterification, the conversion of one ester to another, is also a viable pathway, though less direct from the parent carboxylic acid. quora.com

Table 1: Selected Esterification Methods

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Heat, removal of H₂O | (S)-3-(Benzyloxy)butyl R-ester |

| Benzotriazole Ester Intermediate | R-OH, EDC, HOBt, DMAP | Room temperature | (S)-3-(Benzyloxy)butyl R-ester |

The formation of an amide bond is one of the most significant reactions of carboxylic acids, central to the synthesis of peptides and other biologically important molecules. bachem.com Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This activation is typically achieved using coupling reagents . The most common classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium or phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP). bachem.comluxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

Often, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included. These additives react with the activated intermediate to form an active ester, which reduces the risk of side reactions and racemization, particularly in peptide synthesis. bachem.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the coupling process. bachem.com

Table 2: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Examples | Additive | Base |

|---|---|---|---|

| Carbodiimides | EDC | HOBt or HOAt | DIPEA |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | (Often incorporated) | DIPEA, NMM |

The carboxylic acid moiety can be reduced to a primary alcohol, yielding (S)-3-(benzyloxy)butan-1-ol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to hydrolyze the intermediate aluminum salt and liberate the alcohol. chemguide.co.ukbeilstein-journals.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. chemguide.co.uk

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) , are generally not reactive enough to reduce carboxylic acids on their own. youtube.com However, NaBH₄ can be used in combination with activating agents like iodine or in the presence of certain catalysts. organic-chemistry.org

Another powerful reducing agent is borane (BH₃) , often used as a complex with THF (BH₃·THF). youtube.com Borane is an electrophilic reducing agent that selectively reduces carboxylic acids in the presence of other functional groups, such as ketones, that might be sensitive to nucleophilic reagents like LiAlH₄. youtube.com More recently, catalytic systems using earth-abundant metals like manganese have been developed for the hydrosilylation of carboxylic acids to alcohols under milder conditions. nih.gov

Table 3: Reagents for the Reduction of Carboxylic Acids

| Reagent | Solvent | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, reduces many functional groups. Reacts violently with water. chemguide.co.uk |

| Borane-THF complex (BH₃·THF) | THF | Highly selective for carboxylic acids. youtube.com |

| Sodium Borohydride (NaBH₄) | Alcohols | Generally unreactive with carboxylic acids unless an activator is used. youtube.com |

Manipulation of the Benzyloxy Ether Functionality

The benzyl (B1604629) group is a widely used protecting group for alcohols due to its stability under many reaction conditions and the variety of methods available for its removal.

The most common method for de-benzylation is catalytic hydrogenation . organic-chemistry.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The most frequently used catalyst is palladium on an activated carbon support (Pd/C). thalesnano.com

The reaction cleaves the carbon-oxygen bond of the ether, liberating the free alcohol, (S)-3-hydroxybutanoic acid, and generating toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and clean, as the byproduct is volatile and the catalyst can be removed by simple filtration. thalesnano.com

An alternative to using hydrogen gas, which can be hazardous, is catalytic transfer hydrogenation . In this variation, a hydrogen donor molecule, such as 1,4-cyclohexadiene, formic acid, or 2-propanol, is used as the source of hydrogen in the presence of the Pd/C catalyst. organic-chemistry.orgresearchgate.net This approach avoids the need for specialized high-pressure hydrogenation equipment.

Table 4: Typical Conditions for Catalytic Hydrogenation

| Hydrogen Source | Catalyst | Solvent | Conditions |

|---|---|---|---|

| Hydrogen Gas (H₂) | 10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 1 atm to high pressure, Room Temp to 80°C thalesnano.com |

| 1,4-Cyclohexadiene | Pd/C | Ethanol | Reflux |

| Formic Acid | Pd/C | Methanol | Room Temperature |

While catalytic hydrogenation is prevalent, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing groups. researchgate.net In such cases, alternative de-benzylation methods are necessary.

Acid-mediated cleavage can be effective but often requires harsh conditions, such as strong acids like trifluoroacetic acid (TFA), which may not be suitable for acid-labile substrates. thaiscience.infoepa.gov

Lewis acids offer a milder alternative. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) can selectively cleave aryl benzyl ethers at low temperatures, preserving other acid-sensitive groups. researchgate.net

Oxidative cleavage provides another route. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether, though methods for simple benzyl ethers using photoirradiation have been developed. organic-chemistry.orgacs.org Other oxidative methods include using ozone or a bromo radical generated from an alkali metal bromide. organic-chemistry.orgacs.org

Table 5: Alternative De-benzylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Mild, low temperature; effective for acid-labile substrates. researchgate.net |

| Oxidative Cleavage (DDQ) | DDQ, often with photoirradiation | Orthogonal to reductive methods; good for substrates with reducible groups. acs.org |

| Oxidative Cleavage (Ozone) | O₃, then NaOMe | Oxidizes the benzyl group to a benzoate, which is then hydrolyzed. organic-chemistry.org |

Functionalization of the Aromatic Ring

The aromatic ring within the benzyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The benzyloxy moiety (-OCH₂Ph) is an activating group and directs incoming electrophiles to the ortho and para positions. This directing effect is due to the resonance stabilization provided by the lone pairs of the ether oxygen, which delocalizes electron density into the benzene (B151609) ring, particularly at the C2, C4, and C6 positions. Consequently, electrophilic attack is favored at these positions over the meta position. stackexchange.comuci.edu

A variety of standard electrophilic aromatic substitution reactions can be envisioned for this compound, allowing for the introduction of diverse functionalities onto the phenyl ring. These modifications can significantly alter the steric and electronic properties of the molecule, providing a route to a wide range of derivatives. The general mechanism for these reactions involves the generation of a strong electrophile that is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. uci.edu A subsequent deprotonation step restores aromaticity. uci.edu

Potential electrophilic aromatic substitution reactions for this compound are summarized in the table below.

| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Major Products |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (S)-3-((2-bromobenzyloxy)methyl)butanoic acid and (S)-3-((4-bromobenzyloxy)methyl)butanoic acid |

| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ | (S)-3-((2-chlorobenzyloxy)methyl)butanoic acid and (S)-3-((4-chlorobenzyloxy)methyl)butanoic acid |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (S)-3-((2-nitrobenzyloxy)methyl)butanoic acid and (S)-3-((4-nitrobenzyloxy)methyl)butanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (S)-3-((2-acylbenzyloxy)methyl)butanoic acid and (S)-3-((4-acylbenzyloxy)methyl)butanoic acid |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | (S)-3-((2-alkylbenzyloxy)methyl)butanoic acid and (S)-3-((4-alkylbenzyloxy)methyl)butanoic acid |

Note: Friedel-Crafts reactions on activated rings can sometimes lead to poly-substitution or rearrangements, and reaction conditions must be carefully controlled. wikipedia.org

Role As a Chiral Building Block and Intermediate in Organic Synthesis

Construction of Chiral Scaffolds for Complex Organic Molecules

The utility of (S)-3-(Benzyloxy)butanoic acid and its derivatives, such as (S)-3-hydroxybutanoic acid, is well-established in the construction of chiral scaffolds. orgsyn.org These scaffolds are foundational structures upon which more complex molecules are built, ensuring the final product possesses the correct stereochemistry, which is often crucial for biological activity. Chiral building blocks are essential intermediates for the synthesis of natural products and pharmaceuticals. mdpi.com The defined stereocenter of this compound allows it to direct the stereochemical outcome of subsequent reactions, making it a reliable tool for asymmetric synthesis. For instance, it can be used to create chiral backbones that are later elaborated into intricate molecular frameworks for medicinal chemistry research. nih.gov

Precursor in Peptide and Peptidomimetic Synthesis (as a general chiral carboxylic acid)

In the realm of peptide science, non-proteinogenic amino acids and chiral carboxylic acids are crucial for developing novel peptides and peptidomimetics with enhanced properties. nih.govnih.gov Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability. nih.gov

This compound serves as a valuable building block in this context. Its carboxylic acid group can participate in standard peptide coupling reactions to form amide bonds. sigmaaldrich.com The chiral center and the protected hydroxyl group introduce conformational constraints and specific side-chain functionalities that differ from the 20 proteinogenic amino acids. The benzyl (B1604629) group serves as a protecting group, analogous to the benzyl (Bzl) or benzyloxycarbonyl (Z) groups used to protect side chains of amino acids like serine, threonine, or lysine (B10760008) in solid-phase peptide synthesis (SPPS). peptide.comhongtide.comlibretexts.org This allows for its integration into peptide sequences using established synthetic protocols.

The incorporation of such building blocks can influence the secondary structure of the resulting peptide, potentially mimicking β-turns or other important structural motifs, which are critical for biological recognition and function. nih.gov

Intermediate in the Synthesis of Structurally Related Bioactive Molecules

The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of various bioactive compounds where chirality is key to function.

This compound and its precursors have been utilized in the synthesis of potent enzyme inhibitors. A notable application is in the development of inhibitors for p38 MAP kinase, a key enzyme in the inflammatory response signaling cascade. columbia.edu Blocking this kinase is a therapeutic strategy for inflammatory diseases. nih.govnih.gov The chiral butanoyl fragment derived from this starting material can be incorporated into complex heterocyclic scaffolds that bind to the kinase. nih.govcaymanchem.comsigmaaldrich.com

Another example is the synthesis of inhibitors for zinc proteases like carboxypeptidase A. jocpr.com Research has shown that molecules like 2-benzyl-3-hydroxybutanoic acid can act as inhibitors for this enzyme. The synthesis of such compounds can start from precursors that establish the required stereochemistry early on, for which this compound is a suitable candidate. jocpr.com

Table 1: Examples of Enzyme Inhibitors Synthesized from Related Chiral Precursors

| Target Enzyme | Inhibitor Class | Role of Chiral Butanoic Acid Fragment |

|---|---|---|

| p38 MAP Kinase | Heterobicyclic scaffolds | Provides a key chiral component for interaction within the enzyme's binding site. |

Chiral hydroxy acids are fundamental precursors in the synthesis of a variety of natural products and optically active fine chemicals. The closely related compound, (S)-3-hydroxybutyrate, is explicitly cited as a building block for synthesizing molecules such as vitamins, antibiotics, and pheromones. caymanchem.com The synthetic pathway often involves the protection of the hydroxyl group, for which benzylation is a common strategy, leading directly to intermediates like this compound. This precursor can then be carried forward through various synthetic steps, such as esterification, reduction, and coupling reactions, to assemble the carbon skeleton of the target natural product. nih.gov

Applications in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (chemical libraries) for high-throughput screening in drug discovery. Chiral building blocks like this compound are valuable in this field for creating focused libraries with stereochemical diversity. nih.gov

By using this acid as a scaffold, chemists can introduce diversity at multiple points. The carboxylic acid can be coupled with a library of amines to create a diverse set of amides. The benzyl protecting group can be removed to reveal the hydroxyl group, which can then be reacted with a library of acids or other electrophiles. This strategy allows for the systematic exploration of the chemical space around a core chiral structure, which is essential for developing structure-activity relationships (SAR) and identifying lead compounds for new therapeutics. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-3-(Benzyloxy)butanoic acid, DFT calculations, likely at levels such as B3LYP/6-31G(d,p), can elucidate key aspects of its molecular geometry and electronic properties.

Molecular Geometry: DFT optimizations would predict the most stable three-dimensional arrangement of atoms in this compound. Key geometric parameters that can be determined include:

Bond Lengths: The distances between bonded atoms, such as C-C, C-O, and O-H bonds. For instance, the carboxylic acid group is expected to have a C=O bond length shorter than the C-O single bond.

Bond Angles: The angles formed by three connected atoms, which define the molecule's shape. The chiral center, C3, is expected to have a tetrahedral geometry with bond angles around 109.5°.

Electronic Structure: DFT calculations also provide a detailed picture of the electron distribution within the molecule.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red) around the oxygen atoms of the carboxylic acid and ether functionalities, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group.

A study on new butanoic acid derivatives utilized DFT calculations at the B3LYP/6-31+G(d) level to investigate their electronic properties and stability. biointerfaceresearch.com This level of theory is suitable for providing reliable geometries and electronic information for similar molecules like this compound.

Conformational Analysis and Stereochemical Preferences

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers between them.

Due to the chiral center at the C3 position, the molecule exists as a specific stereoisomer, (S). The spatial arrangement of the substituents around this chiral center is fixed. However, rotation around the C2-C3, C3-O, and O-CH2Ph bonds leads to various conformers. Computational studies on chiral hydroxyl carboxylic acids have shown that they are significantly more flexible than their phosphoric acid counterparts, with numerous conformations being identified through DFT optimizations. acs.org This flexibility is also expected in this compound.

The stereochemical preference is dictated by minimizing steric hindrance and optimizing intramolecular interactions. For example, the bulky benzyloxy group will prefer to be in a staggered conformation relative to the substituents on the adjacent carbon atoms to reduce steric strain. Intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the benzyloxy group might be possible in certain conformations, which would further stabilize them. In a related compound, 3-{[(benzyloxy)carbonyl]amino}butanoic acid, the butyric acid group was found to adopt a stretched trans conformation. nih.govresearchgate.net

Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict the reactivity of this compound and elucidate the mechanisms of its reactions.

Reactivity Descriptors: From DFT calculations, several reactivity descriptors can be derived:

HOMO and LUMO energies: A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. For instance, a study on butanoic acid derivatives used these descriptors to compare the reactivity of different compounds. biointerfaceresearch.com

Mechanistic Pathways: For a given reaction, computational chemistry can map out the entire reaction pathway, including transition states and intermediates. For example, in the Fischer esterification of butanoic acid, the mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. pearson.com A similar mechanism would be expected for the esterification of this compound. DFT calculations can be used to determine the activation energies for each step, thus identifying the rate-determining step and providing insights into the reaction kinetics.

Molecular Dynamics Simulations (for scaffold flexibility and interactions)

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor.

Scaffold Flexibility: MD simulations can reveal the range of conformations that the molecule can adopt at a given temperature. By tracking the atomic positions over time, one can observe the fluctuations in bond lengths, bond angles, and dihedral angles. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how it might adapt its shape to fit into a binding site. All-atom MD simulations have been used to study the dynamics of other small organic molecules, providing detailed information about their mobility and interactions. utwente.nl

Interactions with Solvent: When simulated in a solvent like water, MD can show how the solvent molecules arrange themselves around the solute. For this compound, water molecules would be expected to form hydrogen bonds with the carboxylic acid group and the ether oxygen. The hydrophobic benzyl (B1604629) and alkyl parts of the molecule would be surrounded by a more ordered shell of water molecules. These simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound were found, the principles of QSAR can be applied to design new derivatives with improved properties.

A QSAR study involves the following steps:

Data Set: A series of derivatives of this compound with measured biological activity (e.g., inhibitory concentration, IC50) would be required.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) is calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

QSAR studies on other series of compounds have successfully identified key structural features responsible for their biological activity. For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Similarly, 3D-QSAR models for S-DABO derivatives have identified important steric and electrostatic features for improving their anti-HIV activity. nih.gov If a biological activity for derivatives of this compound were identified, QSAR could be a valuable tool to guide the synthesis of new, more potent analogs.

Research Applications of S 3 Benzyloxy Butanoic Acid Derivatives

Probing Enzyme-Substrate Interactions using Analogues and Derivatives

The precise understanding of how an enzyme binds to its substrate is fundamental to elucidating its catalytic mechanism and designing effective inhibitors. Derivatives of (S)-3-(Benzyloxy)butanoic acid can be synthesized as substrate analogues to probe the active sites of various enzymes. By systematically modifying the parent structure, researchers can map the steric and electronic requirements of an enzyme's binding pocket.

For example, enzymes that process short-chain fatty acids or their derivatives are potential targets for study using analogues of this compound. The carboxylic acid group can interact with positively charged or polar residues, while the benzyloxy group can probe hydrophobic pockets within the active site. The stereochemistry at the C3 position is crucial for understanding the enantioselectivity of enzymatic reactions.

A common strategy involves replacing a key functional group in the natural substrate with a modified one from the analogue, or introducing a reporter group. This approach was effectively used in studying S-ribosylhomocysteinase (LuxS), where synthetic substrate analogues and intermediates helped to clarify the roles of specific amino acid residues in the catalytic mechanism. nih.gov For instance, halogenated analogues can act as time-dependent inhibitors, allowing researchers to measure the kinetics of specific reaction steps catalyzed by the enzyme. nih.gov Similarly, derivatives of this compound could be functionalized to serve as mechanism-based inhibitors or activity-based probes, which form a covalent bond with the enzyme, allowing for the identification and characterization of the active site. nih.govresearchgate.net

| Derivative Type | Investigative Purpose | Example Research Target |

| Fluorinated Analogue | Probing electronic requirements of the active site | Fatty acid elongases |

| Azide- or Alkyne-tagged | Click chemistry-based target identification | Hydrolases, Esterases |

| Photo-crosslinking agent | Covalent capture of binding partners | Lipid-binding proteins |

| Isotopically Labeled | NMR or Mass Spectrometry-based binding studies | Acyl-CoA synthetases |

Investigating Protein Folding Mechanisms with Structural Mimics

The study of protein folding is essential for understanding protein function and the molecular basis of misfolding diseases. Short, structured peptides known as foldamers or structural mimics can adopt specific secondary structures, such as helices or sheets, and are valuable tools for investigating the principles of protein architecture and stability. nih.gov

Peptides containing β-amino acids, structurally related to the 3-substituted nature of this compound, have a known propensity to form stable helical structures, sometimes referred to as "14-helices". nih.gov These structures are stabilized by hydrogen bonding patterns different from those in traditional α-helices. Oligomers synthesized from derivatives of this compound could be designed to explore such non-natural secondary structures. The bulky benzyloxy side chain could influence the helical pitch and stability, providing insights into the forces that govern polypeptide chain folding.

By creating libraries of these structural mimics, researchers can study how sequence and side-chain interactions dictate the adoption of a specific fold. These mimics can also be used to investigate protein-protein interactions (PPIs) by designing them to replicate the surface of a protein's binding domain, a strategy that has been successful in developing inhibitors for targets like the p53/MDM2 interaction. nih.gov The defined, stable conformations of these mimics make them ideal for high-resolution structural studies using techniques like NMR spectroscopy or X-ray crystallography, providing atomic-level details of their folded state. nih.gov

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. nih.gov The scaffold of this compound is well-suited for the development of such probes. Its structure can be readily elaborated to incorporate targeting moieties, reporter tags (like fluorophores or biotin), and reactive groups for covalent labeling. mdpi.com

A notable example is the development of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for G protein-coupled receptor 34 (GPR34). bohrium.comnih.gov GPR34 is implicated in various diseases, and the discovery of potent and selective antagonists is a significant step toward validating it as a therapeutic target. nih.govresearchgate.net In this research, structure-activity relationship (SAR) studies were conducted by modifying the parent structure, leading to the identification of a highly potent compound. nih.gov This compound was then used as a chemical probe to demonstrate that it could inhibit the downstream signaling of GPR34 in a cellular model, specifically the phosphorylation of ERK1/2. bohrium.comnih.gov

Table 6.3.1: Structure-Activity Relationship (SAR) of GPR34 Antagonists Data derived from a study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. nih.gov

| Compound | Modification | IC₅₀ (Tango Assay) |

| Lead Compound | - | >10 µM |

| 5e | Optimized Substituents | 0.059 µM |

| Analogue A | Modification of phenoxyacetamido group | 1.25 µM |

| Analogue B | Modification of benzyloxy group | 3.47 µM |

This research highlights how derivatives of a benzyloxy-containing acid scaffold can be systematically optimized to create powerful chemical probes for elucidating the function of specific proteins in complex biological pathways. nih.gov

Contributions to Hard and Soft Acids and Bases (HSAB) Theory

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain the stability of metal complexes and the pathways of chemical reactions. libretexts.org The principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. khanacademy.org "Hard" species are typically small, highly charged, and not very polarizable, while "soft" species are larger, have a lower charge state, and are more polarizable. libretexts.orgkhanacademy.org

This compound and its derivatives contain multiple functional groups that can be classified according to HSAB theory, making them useful for studying coordination chemistry and reaction mechanisms.

Carboxylate (R-COO⁻): The oxygen atoms of the deprotonated carboxylate group are considered hard bases due to their high electronegativity and charge density. They will preferentially coordinate with hard acids such as Li⁺, Mg²⁺, Ca²⁺, and Al³⁺. tamu.edu This interaction is predominantly electrostatic. libretexts.org

Ether Oxygen (R-O-R): The oxygen atom of the benzyloxy group is a borderline base . It has some hard character but is less hard than a carboxylate oxygen. It can coordinate with a wider range of acids.

Phenyl Ring (C₆H₅-): The π-system of the aromatic ring makes it a soft base . It can interact with soft acids like Ag⁺, Pt²⁺, and Hg²⁺ through π-cation interactions or by forming organometallic complexes. adichemistry.com

The molecule's structure allows for the study of competitive binding. For instance, in the presence of a mixture of metal ions, the derivative could selectively chelate certain ions based on HSAB principles. This has applications in predicting the behavior of these molecules in biological systems, where they might interact with various metal cofactors in enzymes, or in designing selective extractants for metal separation. The HSAB principle can also predict the most likely site of reaction for an ambidentate nucleophile derived from this scaffold. adichemistry.comlibretexts.org

Table 6.4.1: HSAB Classification of Functional Groups in this compound

| Functional Group | Lewis Base Site | HSAB Classification | Preferred Lewis Acid Partners |

| Carboxylate | Oxygen atoms | Hard | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺ |

| Ether | Oxygen atom | Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ |

| Benzyl (B1604629) Group | Phenyl π-system | Soft | Cu⁺, Ag⁺, Au⁺, Pd²⁺, Pt²⁺, Hg²⁺ |

Applications in Understanding Microbial Resistance Mechanisms through Derivative Studies

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic strategies and a deeper understanding of resistance mechanisms. researchgate.netsemanticscholar.org Bacteria employ several strategies to resist antibiotics, including enzymatic inactivation of the drug, modification of the drug's target, and active efflux of the drug from the cell. nih.govnih.govmdpi.com Derivatives of this compound can be synthesized to study and potentially circumvent these mechanisms.

For example, many antibiotics are hydrolyzed and inactivated by bacterial enzymes like β-lactamases. nih.gov Derivatives of this compound could be designed as inhibitors of other critical bacterial enzymes involved in cell wall synthesis, folate metabolism, or protein synthesis. By serving as a scaffold, the core structure can be modified to mimic the transition state of an enzymatic reaction, leading to potent enzyme inhibition.

Furthermore, derivatives can be used as probes to study efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell. mdpi.com A derivative could be tagged with a fluorescent group, allowing researchers to visualize its uptake and efflux in real-time. By comparing accumulation in wild-type bacteria versus strains with overactive or deleted efflux pumps, one can characterize the pump's substrate specificity and identify potential inhibitors. Several studies have shown that various carboxylic acid derivatives possess antimicrobial activity, providing a basis for exploring this chemical class further. mdpi.commdpi.com By creating a library of this compound derivatives with varied side chains, it is possible to screen for compounds that are poor substrates for efflux pumps or that can inhibit key resistance enzymes, providing new avenues for tackling microbial resistance. ktu.edu

Future Perspectives in Academic Research

Development of Novel and More Efficient Stereoselective Synthetic Routes

The pursuit of highly efficient and stereoselective methods for the synthesis of (S)-3-(Benzyloxy)butanoic acid remains a central theme in synthetic organic chemistry. While classical approaches have been established, current research is focused on developing novel routes that offer improved atom economy, higher yields, and enhanced enantioselectivity. Key areas of exploration include chemoenzymatic methods and advanced catalytic hydrogenations.

Chemoenzymatic routes, which combine the selectivity of enzymes with the versatility of chemical transformations, offer a promising avenue for the synthesis of enantiopure compounds. For instance, the kinetic resolution of racemic esters of 3-hydroxybutanoic acid using lipases, followed by benzylation of the resulting (S)-enantiomer, is a well-established strategy. Future research will likely focus on identifying more robust and highly selective enzymes, potentially through protein engineering, to improve the efficiency of this resolution. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, is another area of active investigation to achieve theoretical yields of 100%.

Asymmetric hydrogenation of β-keto esters, such as ethyl acetoacetate, followed by benzylation of the resulting hydroxyl group, is another powerful strategy. The development of novel chiral catalysts, particularly those based on ruthenium and rhodium complexes with chiral phosphine ligands, is a major focus. researchgate.netresearchgate.netsemanticscholar.orggoogle.comnih.gov Research is aimed at designing catalysts that can operate under milder conditions, with lower catalyst loadings, and provide even higher levels of enantioselectivity.

| Synthetic Route | Key Features | Potential Advancements |

| Chemoenzymatic Resolution | High enantioselectivity of lipases. | - Discovery/engineering of more efficient and stable enzymes. - Development of effective dynamic kinetic resolution protocols. |

| Asymmetric Hydrogenation | Direct access to the chiral center. | - Design of novel chiral ligands for Ru and Rh catalysts. - Optimization for lower catalyst loading and milder reaction conditions. |

| Asymmetric Aldol Reaction | Carbon-carbon bond formation with stereocontrol. | - Development of new chiral organocatalysts or metal complexes. - Broadening the substrate scope for precursors. researchgate.netresearchgate.netacs.org |

Exploration of New Catalytic Systems for Asymmetric Transformations

The development of novel and more effective catalytic systems is paramount to advancing the synthesis of this compound. Research in this area is multifaceted, encompassing the design of new chiral ligands, the exploration of different metal catalysts, and the investigation of organocatalysis.

A significant trend is the move towards more sustainable and earth-abundant metal catalysts as alternatives to precious metals like ruthenium and rhodium. Iron, copper, and nickel-based catalysts are gaining attention for their potential in asymmetric hydrogenation and other transformations. The challenge lies in designing chiral ligands that can effectively control the stereochemistry with these less-active metals.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts are being explored for their ability to catalyze the key bond-forming reactions that lead to the precursors of this compound. The development of bifunctional catalysts, which possess both acidic and basic sites, is a particularly promising area for achieving high levels of stereocontrol.

| Catalyst Type | Advantages | Research Focus |

| Earth-Abundant Metal Catalysts | Lower cost and toxicity. | - Design of effective chiral ligands for Fe, Cu, Ni. - Overcoming challenges in reactivity and selectivity. |

| Organocatalysts | Metal-free, often robust and readily available. | - Development of novel chiral Brønsted acids and Lewis bases. - Exploration of bifunctional and cooperative catalysis. |

| Immobilized Catalysts | Ease of separation and recyclability. | - Anchoring homogeneous catalysts to solid supports. - Development of inherently heterogeneous chiral catalysts. |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of catalysts and the prediction of reaction outcomes. nottingham.ac.uk For this compound, advanced computational studies are poised to play a crucial role in several key areas.